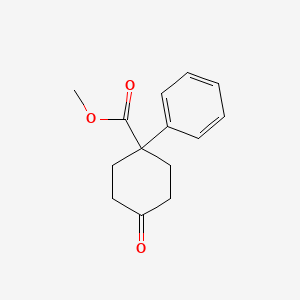

Methyl 4-oxo-1-phenylcyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXCTCTZXOECJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444766 | |

| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75945-90-3 | |

| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-oxo-1-phenylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of methyl 4-oxo-1-phenylcyclohexanecarboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally related analogs to provide a predictive understanding of its characteristics.

Core Chemical Properties

This compound is a keto-ester with a phenyl group attached to a cyclohexanone ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₃ | [1][2] |

| Molecular Weight | 232.27 g/mol | [1][2] |

| CAS Number | 75945-90-3 | [3] |

| IUPAC Name | methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | [1] |

| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Synthesis and Experimental Protocols

General Synthetic Workflow for 4-Arylcyclohexenone Derivatives

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.

Representative Experimental Protocol: Synthesis of a 4-Arylcyclohexanone Derivative

The following is a representative protocol for the synthesis of a related 4-arylcyclohexanone derivative, which can be adapted for the synthesis of this compound.

-

Reaction Setup: A solution of an appropriate arylacetaldehyde and methyl vinyl ketone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: A catalytic amount of a base (e.g., sodium ethoxide) is added to the solution to initiate the Michael addition.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-arylcyclohexanone derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm), the methyl ester protons as a singlet around 3.7 ppm, and a series of multiplets for the cyclohexanone ring protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ketone carbonyl carbon around 208-212 ppm, the ester carbonyl carbon around 170-175 ppm, signals for the aromatic carbons, the methoxy carbon of the ester group around 52 ppm, and signals for the aliphatic carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups. A strong absorption band around 1715 cm⁻¹ would correspond to the C=O stretching of the ketone, and another strong band around 1735 cm⁻¹ would be indicative of the C=O stretching of the methyl ester.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.27 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as characteristic fragmentation of the cyclohexanone ring.

Caption: Workflow for spectroscopic characterization of an organic compound.

Potential Biological Activity and Applications

Direct experimental data on the biological activity of this compound is not currently available. However, the broader classes of compounds to which it belongs, namely phenylcyclohexanones and cyclohexanecarboxylates, have been reported to exhibit a range of biological activities.

-

Antimicrobial Activity: Derivatives of cyclohexanecarboxylic acid have shown activity against various bacterial strains.

-

Anti-inflammatory Activity: Some cyclohexanone derivatives have been investigated for their anti-inflammatory properties.

-

Anticancer Activity: The 4-arylcyclohexanone scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for the development of anticancer agents.

The presence of the keto-ester functionality and the phenylcyclohexanone core in this compound suggests that it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. Further research is warranted to explore its potential therapeutic applications.

Proposed Research Workflow for Biological Activity Screening

Caption: Proposed workflow for the biological evaluation of the target compound.

References

The Structural Elucidation of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The document outlines a plausible synthetic route, predicted spectroscopic data based on established chemical principles, and detailed experimental protocols relevant to its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol . The structure features a central cyclohexanone ring substituted at the 1-position with both a phenyl group and a methyl carboxylate group, and a ketone at the 4-position.

| Property | Value |

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 |

| InChI Key | GGXCTCTZXOECJP-UHFFFAOYSA-N |

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves a Michael addition reaction followed by a Dieckmann condensation. This approach utilizes readily available starting materials.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Michael Addition

-

To a solution of methyl phenylacetate (1 equivalent) in dry tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl acrylate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Dieckmann Condensation

-

Dissolve the crude Michael adduct in absolute ethanol.

-

Add a solution of sodium ethoxide (NaOEt, 1.2 equivalents) in ethanol to the reaction mixture.

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude β-keto ester, add a solution of 10% aqueous sulfuric acid.

-

Heat the mixture at reflux for 4 hours to facilitate hydrolysis and decarboxylation.

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following data has been predicted based on the known structure and typical spectroscopic values for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons, the methylene protons of the cyclohexanone ring, and the methyl protons of the ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.25 - 7.40 | m | 5H | Ar-H |

| 3.65 | s | 3H | -OCH₃ |

| 2.80 - 2.95 | m | 2H | -CH₂-C=O |

| 2.50 - 2.65 | m | 2H | -CH₂-C=O |

| 2.10 - 2.30 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, the quaternary carbon, the methoxy carbon, and the methylene carbons of the cyclohexanone ring.

| Chemical Shift (δ, ppm) | Assignment |

| 209.0 | C=O (ketone) |

| 175.0 | C=O (ester) |

| 140.0 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.0 | Ar-CH |

| 126.5 | Ar-CH |

| 58.0 | C-1 (quaternary) |

| 52.5 | -OCH₃ |

| 38.0 | -CH₂- (adjacent to ketone) |

| 35.0 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-H and C=C stretching vibrations of the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Ar C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, 1495 | Medium-Weak | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 232 | [M]⁺ |

| 201 | [M - OCH₃]⁺ |

| 173 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound from its spectral data is outlined below.

Caption: Logical workflow for the structure elucidation of this compound.

Standard Experimental Protocols for Spectroscopic Analysis

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.

5.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

5.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction if necessary.

-

Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

This guide provides a foundational understanding of the synthesis and structural characterization of this compound. The predicted data and outlined protocols offer a robust framework for researchers working with this and structurally related compounds.

In-Depth Technical Guide: Methyl 4-oxo-1-phenylcyclohexanecarboxylate

CAS Number: 75945-90-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and biological characterization for Methyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 75945-90-3) are limited in publicly accessible scientific literature. This guide provides available information on the target compound and supplements it with data from structurally related analogs to offer a comprehensive overview. All information derived from analogous compounds is clearly indicated.

Compound Identification and Properties

This compound is a derivative of cyclohexane characterized by a phenyl group and a methyl carboxylate group attached to the same carbon atom (C1), and a ketone group at the C4 position. Its chemical structure and basic properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 4-oxo-1-phenylcyclohexane-1-carboxylate |

| CAS Number | 75945-90-3 |

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.27 g/mol [1] |

| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 |

| InChI Key | GGXCTCTZXOECJP-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| LogP (calculated) | 2.5 | PubChem |

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol via Friedel-Crafts Reaction

This protocol is based on the general principles of Friedel-Crafts reactions and methodologies described for the synthesis of similar 4-phenylcyclohexane derivatives.

Reaction Scheme:

Caption: Hypothetical two-step synthesis of the target compound.

Materials:

-

Methyl 4-chlorocyclohex-3-ene-1-carboxylate (starting material)

-

Benzene (reagent and solvent)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous dichloromethane (solvent)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (drying agent)

-

Oxidizing agent (e.g., m-CPBA or ozone)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Friedel-Crafts Alkylation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Methyl 4-chlorocyclohex-3-ene-1-carboxylate (1 equivalent) in anhydrous dichloromethane from the dropping funnel.

-

Add benzene (excess) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, Methyl 4-phenylcyclohex-3-ene-1-carboxylate.

-

-

Oxidation of the Alkene:

-

Dissolve the crude intermediate in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Add an oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a sodium bisulfite solution, followed by saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the cyclohexane and phenylcyclohexane moieties are present in various biologically active molecules. Derivatives of cyclohexane have been reported to possess a wide range of activities, including antimicrobial and anti-inflammatory properties.

Structure-activity relationship (SAR) studies on related 1-phenyl-4-oxocyclohexane derivatives could provide insights into the potential therapeutic applications of this compound. For instance, modifications of the phenyl ring and the ester group could modulate the compound's interaction with biological targets.

Hypothetical Involvement in Inflammatory Signaling

Given that some cyclohexane derivatives exhibit anti-inflammatory properties, it is plausible that this compound could interact with components of inflammatory signaling pathways. A potential, hypothetical mechanism of action could involve the inhibition of pro-inflammatory enzymes or the modulation of transcription factors involved in the inflammatory response.

Below is a simplified diagram of a generic inflammatory signaling pathway. A molecule with a 1-phenyl-4-oxocyclohexane core could hypothetically act at several points, such as inhibiting cyclooxygenase (COX) enzymes or modulating the NF-κB signaling cascade. This is a theoretical representation and requires experimental validation.

Caption: Hypothetical points of intervention in an inflammatory pathway.

Summary and Future Directions

This compound (CAS 75945-90-3) is a chemical entity for which detailed experimental and biological data are not widely available. The information presented in this guide is based on confirmed basic properties and plausible scientific inferences from related compounds.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Key future research directions should include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectral and physical characterization.

-

Biological Screening: A broad-based biological screening to identify potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for any identified biological activity.

The 1-phenyl-4-oxocyclohexane scaffold is a promising starting point for the design of novel therapeutic agents, and further research on this and related compounds is warranted.

References

Spectroscopic and Synthetic Profile of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values based on analogous structures and a detailed, plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Ar-H |

| ~ 3.70 | s | 3H | -OCH ₃ |

| ~ 2.80 - 3.00 | m | 2H | -CH ₂-C(=O)- |

| ~ 2.40 - 2.60 | m | 2H | -CH ₂-C(=O)- |

| ~ 2.20 - 2.40 | m | 2H | Ph-C-CH ₂- |

| ~ 1.90 - 2.10 | m | 2H | Ph-C-CH ₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 209 | C =O (Ketone) |

| ~ 175 | C =O (Ester) |

| ~ 142 | Ar-C (Quaternary) |

| ~ 128 | Ar-C H |

| ~ 127 | Ar-C H |

| ~ 126 | Ar-C H |

| ~ 52 | -OC H₃ |

| ~ 48 | Ph-C - (Quaternary) |

| ~ 38 | -C H₂-C(=O)- |

| ~ 34 | Ph-C-C H₂- |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050 | C-H stretch (Aromatic) |

| ~ 2950, 2870 | C-H stretch (Aliphatic) |

| ~ 1735 | C=O stretch (Ester) |

| ~ 1715 | C=O stretch (Ketone) |

| ~ 1600, 1495 | C=C stretch (Aromatic) |

| ~ 1200 | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 232.11 | [M]⁺ (Molecular Ion) |

| 201.09 | [M - OCH₃]⁺ |

| 173.09 | [M - COOCH₃]⁺ |

| 105.07 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Proposed Synthetic Route and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.

Reaction Scheme:

Methyl phenylacetate reacts with methyl vinyl ketone in the presence of a base to undergo a Michael addition. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a β-hydroxy ketone, which subsequently dehydrates to yield the α,β-unsaturated ketone intermediate. A final reduction of the double bond would yield the target compound. A more direct approach involves the Michael addition of the enolate of methyl phenylacetate to 3-buten-2-one, followed by an intramolecular Dieckmann-like cyclization.

A detailed hypothetical protocol is provided below.

Protocol 1: Synthesis of this compound via a Michael-Addition-Cyclization Strategy

Materials:

-

Methyl phenylacetate

-

Methyl vinyl ketone

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous methanol (150 mL) and sodium metal (2.3 g, 0.1 mol) is added portion-wise. The mixture is stirred until all the sodium has reacted to form sodium methoxide.

-

Enolate Formation: Methyl phenylacetate (15.0 g, 0.1 mol) is added dropwise to the sodium methoxide solution at 0 °C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Methyl vinyl ketone (7.0 g, 0.1 mol) dissolved in 20 mL of anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C over a period of 1 hour. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

-

Cyclization and Workup: The reaction mixture is then heated to reflux for 4 hours to promote intramolecular cyclization. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in 100 mL of water and acidified to pH ~5 with 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to afford pure this compound.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Formation of Methyl 4-oxo-1-phenylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the plausible synthetic pathways for the formation of methyl 4-oxo-1-phenylcyclohexanecarboxylate, a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. The core of this synthesis relies on fundamental carbon-carbon bond-forming reactions to construct the cyclic framework. This document outlines the primary mechanistic routes, provides relevant experimental data from analogous transformations, and details generalized experimental protocols.

Core Synthetic Strategies and Mechanisms

The formation of the this compound structure is not described by a single named reaction but can be achieved through a logical sequence of well-established organic reactions. The two most probable synthetic routes involve either a Dieckmann condensation of a substituted pimelate diester or a tandem Michael addition-Dieckmann condensation approach.

Route 1: Dieckmann Condensation (Intramolecular Claisen Condensation)

The Dieckmann condensation is a robust method for the synthesis of cyclic β-keto esters from diesters.[1][2][3][4] This intramolecular Claisen condensation is particularly effective for forming stable five- and six-membered rings.[3][5] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule.[6][7]

The proposed mechanism for the formation of this compound via this route would start with a suitably substituted 1,7-diester, namely dimethyl 4-phenylheptanedioate.

The key steps are:

-

Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups, forming a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group to yield a cyclic β-keto ester.

-

Deprotonation (Driving Force): The resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the methoxide base. This acid-base reaction is the thermodynamic driving force for the reaction.

-

Protonation (Workup): An acidic workup is required to protonate the resulting enolate and yield the final neutral β-keto ester product.

In this specific case, the starting material would be dimethyl 4-phenylheptanedioate. The cyclization would result in a mixture of two regioisomeric β-keto esters: methyl 2-oxo-5-phenylcyclohexanecarboxylate and methyl 2-oxo-3-phenylcyclohexanecarboxylate. To obtain the desired this compound, further synthetic steps, such as alkylation of a precursor cyclic ketone, would be necessary. A more direct approach would be a tandem reaction.

Route 2: Tandem Double Michael Addition and Dieckmann Condensation

A more convergent and likely strategy involves a one-pot reaction combining a double Michael addition with a Dieckmann condensation.[8] This powerful approach rapidly builds molecular complexity and forms multiple carbon-carbon bonds in a single reaction vessel.

The proposed mechanism is as follows:

-

Starting Materials: The reaction would commence with a phenyl-substituted Michael donor, such as methyl phenylacetate, and two equivalents of a Michael acceptor, like methyl acrylate. A strong base, such as potassium tert-butoxide, is used to promote the reactions.

-

First Michael Addition: The base deprotonates the α-carbon of methyl phenylacetate to form an enolate. This enolate then undergoes a conjugate addition (Michael addition) to the β-carbon of methyl acrylate.[9][10][11]

-

Second Michael Addition: The resulting intermediate still possesses an acidic proton. The base removes this proton to form a new enolate, which then attacks a second molecule of methyl acrylate in another Michael addition. This step forms the 1,7-diester precursor in situ.

-

Intramolecular Dieckmann Condensation: The newly formed diester, under the basic reaction conditions, undergoes an intramolecular Dieckmann condensation as described in Route 1 to form the six-membered ring.

-

Protonation (Workup): An acidic workup neutralizes the enolate to give the final product, this compound.

This tandem approach is highly efficient as it constructs the quaternary carbon center and the cyclohexanone ring in a single synthetic operation.[8]

Data Presentation

| Reaction Type | Substrates | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide | Ethanol | Reflux | ~80 | [7] |

| Dieckmann Condensation | Diethyl pimelate | Sodium ethoxide | Ethanol | Reflux | ~75-85 | [4] |

| Michael Addition | Diethyl malonate + Chalcone | Sodium ethoxide | Ethanol | Room Temp | High | [9][10] |

| Robinson Annulation | Cyclohexanone + Methyl vinyl ketone | Potassium hydroxide | Ethanol | Room Temp -> Reflux | ~60-70 | [12][13] |

| Tandem Michael-Dieckmann | Benzylic nitrile + Methyl acrylate | Potassium tert-butoxide | DMSO | Not specified | Good | [8] |

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for Dieckmann Condensation

This protocol is based on the cyclization of a 1,7-diester like dimethyl 4-phenylheptanedioate.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with a solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol.

-

Substrate Addition: The diester (1.0 equivalent), dissolved in anhydrous ethanol, is added dropwise to the stirred base solution at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to protonate the enolate.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography or distillation.

Protocol 2: General Procedure for Tandem Michael-Dieckmann Reaction

This protocol is based on the one-pot synthesis from a phenyl-substituted ester and an acrylate.

-

Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Addition: The flask is charged with anhydrous dimethyl sulfoxide (DMSO) and potassium tert-butoxide (2.2 equivalents) under a nitrogen atmosphere.

-

Substrate Addition: A solution of methyl phenylacetate (1.0 equivalent) and methyl acrylate (2.1 equivalents) in DMSO is added slowly to the stirred base suspension at room temperature.

-

Reaction: The reaction is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism Diagrams

Caption: Mechanism of the Dieckmann Condensation for cyclohexanone synthesis.

Caption: Workflow for the Tandem Michael-Dieckmann synthesis.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification process.

References

- 1. fiveable.me [fiveable.me]

- 2. scienceinfo.com [scienceinfo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Michael Addition [organic-chemistry.org]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. juniperpublishers.com [juniperpublishers.com]

The Evolving Landscape of 1-Phenylcyclohexanecarboxylate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylcyclohexanecarboxylate scaffold has emerged as a promising chemotype in the quest for novel therapeutics targeting the central nervous system. These derivatives, sharing structural similarities with phencyclidine (PCP), have demonstrated significant modulatory effects on key neurotransmitter systems, most notably the N-methyl-D-aspartate (NMDA) receptor. This in-depth technical guide provides a comprehensive literature review of 1-phenylcyclohexanecarboxylate derivatives, summarizing their synthesis, pharmacological properties, and potential as therapeutic agents.

Synthesis of 1-Phenylcyclohexanecarboxylate Derivatives

The synthesis of 1-phenylcyclohexanecarboxylate derivatives typically begins with the formation of the core 1-phenylcyclohexanecarboxylic acid. A common and effective method involves the reaction of benzyl cyanide with 1,5-dibromopentane in the presence of a strong base, such as sodium amide, to yield 1-phenylcyclohexanecarbonitrile. Subsequent hydrolysis of the nitrile furnishes the desired 1-phenylcyclohexanecarboxylic acid.

A variety of ester derivatives can then be synthesized from this carboxylic acid intermediate. Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, are commonly employed. Alternatively, reaction of the carboxylate with an alkyl halide in the presence of a base can also yield the desired ester. More contemporary methods may utilize coupling agents to facilitate the esterification under milder conditions.

For instance, the synthesis of specific trans-4-phenylcyclohexane-based compounds has been achieved through a Friedel-Crafts reaction between a 4-hydroxycyclohexanecarboxylic acid derivative and benzene in the presence of a Lewis acid like aluminum chloride[1]. This highlights the versatility of synthetic approaches to access diverse analogs within this chemical class.

Pharmacological Profile: Targeting the NMDA Receptor

The primary pharmacological interest in 1-phenylcyclohexanecarboxylate derivatives lies in their interaction with the NMDA receptor, a critical player in synaptic plasticity, learning, and memory.[2] Overactivation of the NMDA receptor is implicated in a range of neurological disorders, making its modulation a key therapeutic strategy.

While direct quantitative data for 1-phenylcyclohexanecarboxylate derivatives is still emerging in the public domain, valuable insights can be gleaned from the closely related 1-phenylcyclohexylamine analogs. The structure-activity relationship (SAR) studies of these analogs reveal key determinants for NMDA receptor affinity.

Table 1: Quantitative Pharmacological Data of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor

| Compound | R1 Substituent | R2 Substituent (Phenyl Ring) | Ki (nM) |

| 1 | -NH2 | H | 1200 |

| 2 | -NHCH3 | H | 502 |

| 3 | -N(CH3)2 | H | 1800 |

| 4 | Piperidino | H | 140 |

| 5 | Morpholino | H | 2500 |

| 6 | -NH2 | 3-OH | 95 |

| 7 | -NH2 | 4-Cl | 850 |

Data compiled from QSAR and molecular docking studies of 1-phenylcyclohexylamine analogues.

The data in Table 1 suggests that the nature of the substituent at the 1-position of the cyclohexane ring and substitutions on the phenyl ring significantly influence the binding affinity for the NMDA receptor. For instance, the presence of a piperidine ring at the 1-position (Compound 4) confers higher affinity compared to a simple amino group (Compound 1). Furthermore, hydroxyl substitution on the phenyl ring (Compound 6) also enhances binding.

Downstream Signaling Pathways of NMDA Receptor Modulation

The binding of 1-phenylcyclohexanecarboxylate derivatives to the NMDA receptor can modulate a cascade of downstream signaling events. As non-competitive antagonists, they are thought to bind within the ion channel pore, thereby blocking the influx of Ca2+. This has profound effects on intracellular signaling pathways crucial for both physiological and pathological processes.

Caption: Downstream signaling cascade following NMDA receptor activation and its modulation.

Experimental Protocols

A thorough evaluation of 1-phenylcyclohexanecarboxylate derivatives necessitates a suite of well-defined experimental protocols.

NMDA Receptor Binding Assay

This assay quantifies the affinity of a test compound for the NMDA receptor. A common method utilizes radioligand binding, with a tritiated non-competitive antagonist such as [3H]MK-801.

Methodology:

-

Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction containing the NMDA receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical NMDA receptor binding assay.

Calcium Flux Assay

This functional assay measures the ability of a compound to modulate NMDA receptor-mediated calcium influx into cells.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the NMDA receptor subunits.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Add the test compound at various concentrations to the cells.

-

Stimulation: Stimulate the cells with NMDA and a co-agonist (e.g., glycine) to induce calcium influx.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a high-content imaging system.

-

Data Analysis: Quantify the effect of the test compound on the NMDA-induced calcium response.

In Vivo Behavioral Models

To assess the therapeutic potential of 1-phenylcyclohexanecarboxylate derivatives, in vivo studies in animal models of neurological disorders are crucial. These models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.

Examples of Relevant Animal Models:

-

Models of Epilepsy: Seizure induction models (e.g., pentylenetetrazole-induced seizures) can be used to evaluate the anticonvulsant activity of the compounds.

-

Models of Neuropathic Pain: Models such as chronic constriction injury of the sciatic nerve can be employed to assess the analgesic effects of the derivatives.

-

Models of Cognitive Dysfunction: The Morris water maze or novel object recognition tests in rodents can be used to evaluate the nootropic or cognitive-enhancing properties of the compounds.

Clinical Landscape

As of the current literature review, there is limited publicly available information on 1-phenylcyclohexanecarboxylate derivatives having entered formal clinical trials. The research on these compounds appears to be primarily in the preclinical stages of drug discovery. Continued investigation into their efficacy, safety, and pharmacokinetic profiles will be necessary to determine their potential for clinical development.

Conclusion

1-Phenylcyclohexanecarboxylate derivatives represent a compelling class of compounds with significant potential for the development of novel CNS therapeutics. Their ability to modulate the NMDA receptor, a key target in a multitude of neurological and psychiatric disorders, positions them as a focal point for future drug discovery efforts. The synthesis of diverse libraries of these derivatives, coupled with rigorous pharmacological and in vivo evaluation, will be instrumental in unlocking their full therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the exploration of this promising chemical scaffold.

References

An In-depth Technical Guide on Methyl 4-oxo-1-phenylcyclohexanecarboxylate: Discovery and History

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a comprehensive overview of the discovery and history of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a notable intermediate in organic synthesis.

Discovery and Initial Synthesis

The first documented synthesis of this compound was reported in 1951 in the Journal of Organic Chemistry. This seminal work laid the foundation for the preparation of this and related γ-keto esters. The synthesis is a multi-step process beginning with the cyanoethylation of desoxybenzoin.

Experimental Protocol: Initial Synthesis

The original experimental protocol is detailed below:

Step 1: Cyanoethylation of Desoxybenzoin A solution of 19.6 g (0.1 mole) of desoxybenzoin and 7.5 g (0.14 mole) of acrylonitrile in 50 ml of dioxane is treated with 2 ml of a 40% solution of trimethylbenzylammonium hydroxide in methanol. The mixture is refluxed for four hours. After cooling, the solution is neutralized with dilute hydrochloric acid and the dioxane is removed by distillation under reduced pressure. The residue is then distilled to yield 1-phenyl-1-benzoyl-3-cyanopropane.

Step 2: Hydrolysis and Esterification The 1-phenyl-1-benzoyl-3-cyanopropane is then subjected to hydrolysis and esterification to yield this compound.

While the 1951 paper provides the foundational methodology, it is important to note that specific quantitative data such as the final yield and detailed spectroscopic characterization of this compound were not extensively reported in this initial publication.

Physicochemical Properties

Subsequent, though limited, characterization of this compound has provided some physical and chemical data.

| Property | Value |

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.27 g/mol |

| Boiling Point | 348.3±35.0 °C at 760 mmHg |

| Density | 1.143±0.06 g/cm³ |

| pKa | 11.23±0.40 |

Note: The boiling point and pKa are predicted values.

Synthetic Pathway and Logical Relationships

The synthesis of this compound from desoxybenzoin can be visualized as a direct pathway involving key chemical transformations.

Applications in Synthesis

This compound, as a γ-keto ester, is a versatile intermediate in organic synthesis. Such compounds are valuable precursors for the synthesis of more complex molecules, including various heterocyclic compounds and carbocyclic ring systems. Key reactions involving γ-keto esters include:

-

Dieckmann Condensation: An intramolecular cyclization to form five or six-membered rings.

-

Robinson Annulation: A ring-forming reaction that creates a six-membered ring.

While the potential for these transformations exists, specific documented applications of this compound in the synthesis of particular drug candidates or complex natural products are not widely reported in the literature. Its primary role appears to be that of a foundational building block.

Signaling Pathways and Drug Development

There is currently no evidence in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways or has been investigated as a drug candidate itself. Its significance in the context of drug development lies in its potential as a starting material for the synthesis of novel bioactive molecules. The core structure, a substituted cyclohexanone, is a common scaffold in medicinal chemistry.

Conclusion

The discovery of this compound in 1951 provided a new synthetic route to a valuable class of γ-keto esters. While detailed characterization and specific applications in complex syntheses remain somewhat limited in the publicly available literature, its potential as a chemical intermediate is clear. For researchers and scientists, this compound represents a versatile starting point for the exploration of new chemical space in the ongoing quest for novel therapeutics. Further investigation into its reactivity and utility in modern synthetic methodologies could unlock new avenues for drug discovery and development.

Unlocking the Research Potential of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxo-1-phenylcyclohexanecarboxylate is a substituted cyclohexanone derivative with a core structure that holds significant promise for diverse research applications. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—the 4-oxocyclohexane and 1-phenylcyclohexanecarboxylate moieties—are present in a variety of compounds exhibiting potent pharmacological activities. This technical guide aims to explore the potential research applications of this compound by examining the biological activities of structurally related analogs. The insights provided herein are intended to inspire and guide researchers in designing novel studies and exploring the therapeutic potential of this and similar chemical scaffolds.

Based on the activities of analogous compounds, the primary areas of potential research for this compound include oncology, anti-inflammatory therapeutics, and antimicrobial agent development.

Potential Research Applications

Anticancer Activity

The cyclohexanone and cyclohexanecarboxylate frameworks are features of numerous compounds with demonstrated anticancer properties. Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The presence of the phenyl group in this compound may further contribute to its cytotoxic potential.

Potential Mechanisms of Action:

-

Induction of apoptosis through caspase activation.

-

Cell cycle arrest at different phases (e.g., G2/M).

-

Inhibition of key signaling pathways involved in cancer cell proliferation.

A proposed workflow for investigating the anticancer potential is outlined below.

Quantitative Data from Structurally Related Compounds:

The following table summarizes the in vitro anticancer activity of various cyclohexane and cyclohexanone derivatives against different cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclohexane-1-carboxamides | 1,1-disubstituted derivative 6a | A549 (Lung) | 3.03 | [1] |

| Cyclohexane-1-carboxamides | 1,1-disubstituted derivative 8a | A549 (Lung) | 5.21 | [1] |

| Aminoethyl cyclohexane | (1R,3S)-11 cis-Benzyl | DU145 (Prostate) | 15.3 | [2] |

| Aminoethyl cyclohexane | (1S,3R)-11 cis-Benzyl | DU145 (Prostate) | 16.8 | [2] |

| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | [3] |

| Pyrazolo[3,4-b]pyridines | Compound 14g | HCT-116 (Colon) | 1.98 | [3] |

Anti-inflammatory Activity

The cyclohexanecarboxylic acid moiety is present in compounds that have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. The aryl-cyclohexanone structure has also been linked to immunomodulatory and anti-inflammatory activity in vivo.[4]

Potential Mechanisms of Action:

-

Inhibition of pro-inflammatory enzymes like COX-2 and iNOS.[5]

-

Reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6]

-

Modulation of inflammatory signaling pathways like NF-κB and MAPK.[7]

A potential signaling pathway that could be modulated by this compound is depicted below.

Quantitative Data from Structurally Related Compounds:

The following table presents in vivo anti-inflammatory data for aqueous extracts containing phenolic compounds with structural similarities to the target molecule.

| Plant Extract | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| Brocchia cinerea (Fresh) | Carrageenan-induced rat paw edema | 400 mg/kg | 47.73 | [8] |

| Brocchia cinerea (Dry) | Carrageenan-induced rat paw edema | 400 mg/kg | 50.01 | [8] |

Antimicrobial Activity

Substituted cyclohexanones and cyclohexenones have emerged as a promising class of compounds with significant antimicrobial properties.[9] The lipophilic nature of the cyclohexane core is thought to facilitate interaction with and disruption of microbial cell membranes.

Potential Mechanisms of Action:

-

Disruption of microbial cell membrane integrity.[9]

-

Inhibition of essential microbial metabolic pathways.

-

Inhibition of biofilm formation.

A general workflow for assessing antimicrobial activity is shown below.

Quantitative Data from Structurally Related Compounds:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cyclohexanone and cyclohexenone derivatives against a range of microbial strains.

| Compound Class | Specific Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Cyclohexenone Derivative | Compound 16 | Streptococcus pyogenes | 25 | [10] |

| Cyclohexenone Derivative | Compound 19 | Pseudomonas aeruginosa | 25 | [10] |

| Bis-Chalcone (Cyclohexanone core) | Compound 2 | Escherichia coli | - (22.5 ± 0.2 mm zone of inhibition) | [11] |

| Functionalized Cyclopentenone | Compound 7 | Methicillin-resistant S. aureus | 3.91 | [12] |

| Functionalized Cyclopentenone | Compound 8 | Vancomycin-resistant E. faecalis | 0.98 | [12] |

| Amidrazone Derivative | Compound 2c | Staphylococcus aureus | 64 | [6] |

| Amidrazone Derivative | Compound 2c | Mycobacterium smegmatis | 64 | [6] |

| Amidrazone Derivative | Compound 2b | Yersinia enterocolitica | 64 | [6] |

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Outline:

-

Michael Addition: Reaction of phenylacetonitrile with ethyl acrylate to form ethyl 4-cyano-4-phenylbutanoate.

-

Dieckmann Condensation: Intramolecular cyclization of the diester formed in the previous step to yield a β-keto ester.

-

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating to remove one of the carboxyl groups, yielding 4-oxo-1-phenylcyclohexanecarboxylic acid.

-

Esterification: Reaction of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), standard (e.g., indomethacin, 10 mg/kg), and test groups (different doses of this compound). Administer the compounds orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a chemical scaffold with considerable, yet underexplored, potential in medicinal chemistry and drug discovery. By drawing parallels with structurally related compounds, this guide has highlighted promising avenues for research in oncology, inflammation, and infectious diseases. The provided experimental protocols and comparative data serve as a foundational resource for scientists to initiate investigations into the biological activities of this intriguing molecule. Further synthesis of derivatives and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this compound class.

References

- 1. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of phenolic compounds isolated from the flowers of Nymphaea mexicana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 7. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and dry aerial parts of Brocchia cinerea (Vis.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthetic strategy is based on a tandem Michael addition and Dieckmann condensation sequence, followed by hydrolysis, decarboxylation, and final esterification. This protocol outlines the required reagents, reaction conditions, and purification methods. Additionally, visualizations of the synthetic workflow and the key reaction mechanism are provided to facilitate understanding and execution of the procedure.

Introduction

This compound is a substituted cyclohexanone derivative. The cyclohexanone ring is a common structural motif in a variety of biologically active molecules and natural products. The presence of both a phenyl group and a methyl ester functionality offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein is a robust and efficient method for the preparation of this compound.

Synthetic Strategy

The synthesis of this compound is proposed to proceed through a four-step sequence:

-

Double Michael Addition: Reaction of methyl phenylacetate with two equivalents of methyl acrylate in the presence of a strong base to form a triester intermediate.

-

Dieckmann Condensation: Intramolecular cyclization of the triester intermediate to yield a cyclic β-keto diester.

-

Hydrolysis and Decarboxylation: Selective hydrolysis of one of the ester groups at the 1-position, followed by decarboxylation to afford 4-oxo-1-phenylcyclohexanecarboxylic acid.

-

Fischer Esterification: Esterification of the resulting carboxylic acid to yield the final product, this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| Methyl phenylacetate | C₉H₁₀O₂ | 150.17 | Sigma-Aldrich | |

| Methyl acrylate | C₄H₆O₂ | 86.09 | Sigma-Aldrich | Inhibitor should be removed before use. |

| Sodium methoxide | CH₃ONa | 54.02 | Sigma-Aldrich | 25% solution in methanol or solid. |

| Methanol | CH₄O | 32.04 | Fisher Scientific | Anhydrous. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous. |

| Hydrochloric acid | HCl | 36.46 | VWR | Concentrated and dilute solutions. |

| Sodium hydroxide | NaOH | 40.00 | VWR | |

| Sulfuric acid | H₂SO₄ | 98.08 | VWR | Concentrated. |

| Magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Anhydrous. |

| Sodium chloride | NaCl | 58.44 | Fisher Scientific | Saturated aqueous solution (brine). |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | For chromatography. |

Step 1: Double Michael Addition to form Trimethyl 4-phenylheptane-1,4,7-trioate

Protocol:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (100 mL) and sodium metal (2.3 g, 0.1 mol) in small portions to generate sodium methoxide in situ. Alternatively, a 25% solution of sodium methoxide in methanol can be used.

-

To the stirred solution, add methyl phenylacetate (15.0 g, 0.1 mol) dropwise at room temperature.

-

After the addition is complete, add methyl acrylate (18.9 g, 0.22 mol) dropwise to the reaction mixture, maintaining the temperature below 30 °C using a water bath.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude triester.

Expected Outcome: A viscous oil. The crude product is typically used in the next step without further purification.

Step 2: Dieckmann Condensation

Protocol:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous toluene (150 mL).

-

Heat the suspension to 80 °C.

-

Add a solution of the crude triester from Step 1 in anhydrous toluene (50 mL) dropwise to the heated suspension.

-

After the addition is complete, reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and quench the reaction by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Expected Outcome: A crude cyclic β-keto diester.

Step 3: Hydrolysis and Decarboxylation to form 4-oxo-1-phenylcyclohexanecarboxylic acid

Protocol:

-

To the crude product from Step 2, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (100 mL) and ethanol (50 mL).

-

Reflux the mixture for 6 hours to effect hydrolysis of the esters.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~2.

-

Heat the acidified mixture at reflux for 4 hours to promote decarboxylation.

-

Cool the solution to room temperature and extract with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Expected Outcome: A solid crude product.

Step 4: Fischer Esterification to form this compound

Protocol:

-

To a round-bottom flask containing the crude 4-oxo-1-phenylcyclohexanecarboxylic acid from Step 3, add methanol (100 mL) and a catalytic amount of concentrated sulfuric acid (2 mL).

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure this compound.

Expected Outcome: A purified oil or solid.

Data Presentation

Table 1: Summary of Proposed Reaction Steps and Estimated Yields

| Step | Reaction | Key Reagents | Solvent | Estimated Yield (%) |

| 1 | Double Michael Addition | Sodium methoxide | Methanol | 70-80 |

| 2 | Dieckmann Condensation | Sodium hydride | Toluene | 60-70 |

| 3 | Hydrolysis & Decarboxylation | NaOH, HCl | Water/Ethanol | 80-90 |

| 4 | Fischer Esterification | H₂SO₄ | Methanol | 75-85 |

| Overall | 29-48 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary.

Visualizations

Synthetic Workflow

Application Notes and Protocols for Methyl 4-oxo-1-phenylcyclohexanecarboxylate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a versatile starting material in the synthesis of pharmaceutically relevant compounds, particularly analogues of the analgesic drug Pethidine (Meperidine). The protocols detailed below focus on the transformation of this keto-ester into the core 4-arylpiperidine scaffold, a key pharmacophore in numerous opioid analgesics.

Introduction

This compound is a substituted cyclohexanone derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations. A significant application of this compound lies in its potential as a precursor for the synthesis of 4-arylpiperidines, a class of compounds with prominent analgesic properties. The most notable member of this class is Pethidine (also known as Meperidine), a widely used opioid analgesic for the treatment of moderate to severe pain.[1][2] This document outlines a synthetic pathway from this compound to a key intermediate in the synthesis of Pethidine analogues.

Key Synthetic Application: Synthesis of Pethidine Analogues

The primary application highlighted here is the conversion of this compound to Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, the chemical name for Pethidine.[3] This transformation can be achieved through a two-step process involving a reductive amination followed by a transesterification.

Reaction Pathway:

Caption: Synthetic pathway from this compound to Pethidine.

Experimental Protocols

Protocol 1: Reductive Amination to form Methyl 1-methyl-4-phenylpiperidine-4-carboxylate

This protocol describes the one-pot synthesis of the piperidine ring system from the starting cyclohexanone derivative via reductive amination.[1][4][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |

| This compound | 232.27 | 10 | 2.32 g |

| Methylamine (40% in H₂O) | 31.06 | 20 | 1.55 mL |

| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 15 | 0.94 g |

| Methanol (MeOH) | 32.04 | - | 50 mL |

| Acetic Acid (glacial) | 60.05 | - | ~1 mL |

| Diethyl ether (Et₂O) | 74.12 | - | 100 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (2.32 g, 10 mmol) in methanol (50 mL).

-

To the stirred solution, add methylamine (1.55 mL, 20 mmol, 40% in H₂O).

-

Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

-

In a separate beaker, dissolve sodium cyanoborohydride (0.94 g, 15 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add saturated sodium bicarbonate solution (50 mL) to the aqueous residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 1-methyl-4-phenylpiperidine-4-carboxylate.[6]

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: 70-85%

Characterization Data for Methyl 1-methyl-4-phenylpiperidine-4-carboxylate:

| Technique | Data |

| ¹H NMR | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.20-2.80 (m, 4H, N-CH₂), 2.30 (s, 3H, N-CH₃), 2.20-1.80 (m, 4H, CH₂) |

| ¹³C NMR | δ (ppm): 175.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 55.0 (C-4), 52.0 (OCH₃), 46.0 (N-CH₂), 42.0 (N-CH₃), 35.0 (CH₂) |

| MS (ESI) | m/z: 234.1 [M+H]⁺ |

Protocol 2: Transesterification to Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine)

This protocol describes the conversion of the methyl ester to the ethyl ester, yielding Pethidine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |

| Methyl 1-methyl-4-phenylpiperidine-4-carboxylate | 233.31 | 5 | 1.17 g |

| Ethanol (EtOH), absolute | 46.07 | - | 50 mL |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | 0.5 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |

| Diethyl ether (Et₂O) | 74.12 | - | 100 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~2 g |

Procedure:

-

In a 100 mL round-bottom flask, dissolve Methyl 1-methyl-4-phenylpiperidine-4-carboxylate (1.17 g, 5 mmol) in absolute ethanol (50 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize the excess acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Expected Yield: 80-95%

Characterization Data for Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine):

| Technique | Data |

| ¹H NMR | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.10 (q, 2H, OCH₂CH₃), 3.20-2.80 (m, 4H, N-CH₂), 2.30 (s, 3H, N-CH₃), 2.20-1.80 (m, 4H, CH₂), 1.20 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): 174.5 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 61.0 (OCH₂CH₃), 55.0 (C-4), 46.0 (N-CH₂), 42.0 (N-CH₃), 35.0 (CH₂), 14.0 (OCH₂CH₃) |

| MS (ESI) | m/z: 248.2 [M+H]⁺ |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from starting material to the final analgesic compound and its subsequent analysis.

Caption: Workflow for the synthesis and evaluation of Pethidine from this compound.

Applications in Drug Development